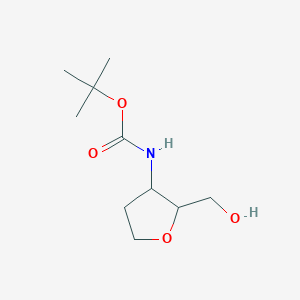
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxymethyl group and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of a tetrahydrofuran derivative with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the hydroxymethyl group on the tetrahydrofuran ring to form the desired carbamate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .
Biology and Medicine
In medicinal chemistry, this compound can be used in the design of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials .
作用機序
The mechanism of action of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate depends on its application. In medicinal chemistry, the carbamate group can be hydrolyzed by enzymes to release the active drug. This hydrolysis is typically catalyzed by esterases, which cleave the carbamate bond to produce the corresponding amine and carbon dioxide .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate without the tetrahydrofuran ring.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A similar compound with a ketone group instead of a hydroxymethyl group.
Uniqueness
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is unique due to the presence of both a hydroxymethyl group and a tetrahydrofuran ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis .
生物活性
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, and its biological implications are being explored in various fields, including pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula for this compound is C11H21NO3. Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized that the carbamate group can undergo hydrolysis, leading to the release of hydroxymethyl tetrahydrofuran, which may then interact with enzymes or receptors involved in cellular signaling pathways.
Antioxidant Properties
Research indicates that compounds similar to tert-butyl carbamates exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. For instance, studies on related compounds have shown their ability to scavenge free radicals and reduce oxidative damage in cellular models .
Neuroprotective Effects
In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. For example, the neuroprotective effects of related compounds against tert-butyl hydroperoxide-induced cell death have been documented, highlighting their potential therapeutic applications in neuroprotection .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Research Findings and Case Studies
特性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
tert-butyl N-[2-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChIキー |
SYDRTOIJBNFWGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCOC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















